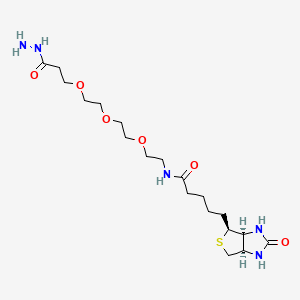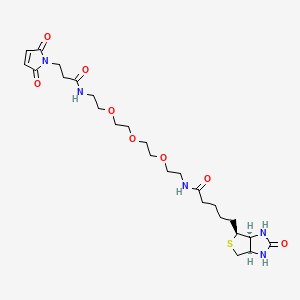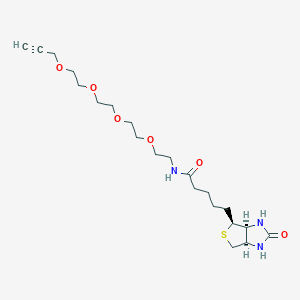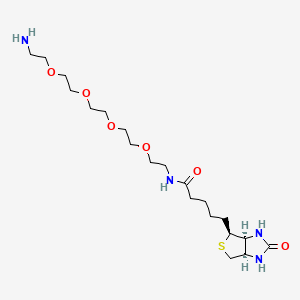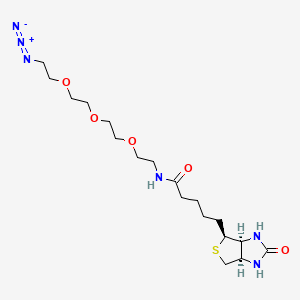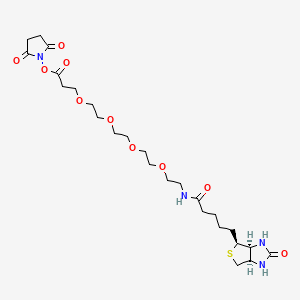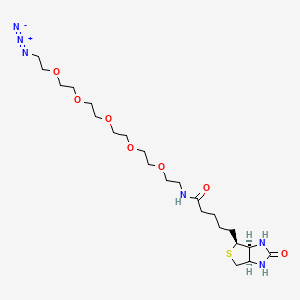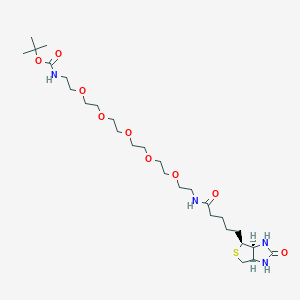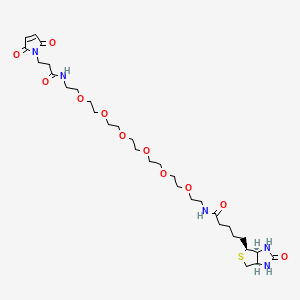![molecular formula C31H42N6O4 B606209 (R)-Tetrahydrofuran-3-yl 4-(6-(5-(4-Ethoxy-1-isopropylpiperidin-4-yl)pyridin-2-yl)pyrrolo[1,2-b]pyridazin-4-yl)piperazine-1-carboxylate CAS No. 2141955-96-4](/img/structure/B606209.png)
(R)-Tetrahydrofuran-3-yl 4-(6-(5-(4-Ethoxy-1-isopropylpiperidin-4-yl)pyridin-2-yl)pyrrolo[1,2-b]pyridazin-4-yl)piperazine-1-carboxylate
Übersicht
Beschreibung
BLU-782 ist ein niedermolekularer Inhibitor, der speziell für die Aktivinrezeptor-ähnliche Kinase 2 (ALK2) entwickelt wurde, die bei der seltenen genetischen Erkrankung Fibrodysplasia Ossificans Progressiva eine Rolle spielt. Diese Erkrankung ist durch die abnormale Bildung von Knochen in Muskeln, Sehnen und anderem Bindegewebe gekennzeichnet. BLU-782 hat in präklinischen Studien vielversprechende Ergebnisse hinsichtlich der Verhinderung heterotopischer Ossifikation gezeigt und ist damit ein potenzieller therapeutischer Kandidat für diese schwächende Krankheit .
Herstellungsmethoden
Die Synthese von BLU-782 umfasst mehrere Schritte, beginnend mit dem Screening einer niedermolekularen Bibliothek, um potente ALK2-bindende Verbindungen zu identifizieren. Iterative Runden der strukturgesteuerten Wirkstoffentwicklung werden dann verwendet, um diese Verbindungen für die ALK2R206H-Bindung, Selektivität und wünschenswerte pharmakokinetische Eigenschaften zu optimieren . Die spezifischen Syntheserouten und Reaktionsbedingungen sind proprietär und wurden in der verfügbaren Literatur nicht vollständig veröffentlicht.
Wissenschaftliche Forschungsanwendungen
BLU-782 hat bedeutende Anwendungen in der wissenschaftlichen Forschung, insbesondere im Bereich der Medizin. Es wird als Behandlung für Fibrodysplasia Ossificans Progressiva entwickelt, eine seltene und schwerwiegend behindernde genetische Erkrankung. Präklinische Studien haben gezeigt, dass BLU-782 in einem ALK2R206H-transgenen Mausmodell von Fibrodysplasia Ossificans Progressiva verletzungsinduzierte heterotope Ossifikation verhindern kann .
Wirkmechanismus
BLU-782 entfaltet seine Wirkung durch selektive Hemmung der ALK2R206H-Variante, einer Gain-of-Function-Mutation des Aktivinrezeptor-ähnlichen Kinase 2-Proteins. Diese Hemmung verhindert die abnormale Aktivierung des knochenmorphogenetischen Proteinwegs, der für die Bildung heterotopischer Knochen bei Patienten mit Fibrodysplasia Ossificans Progressiva verantwortlich ist . Durch die Blockierung dieses Wegs reduziert BLU-782 effektiv das Fortschreiten der heterotopischen Ossifikation und bewahrt normale Muskelheilungsreaktionen .
Vorbereitungsmethoden
The synthesis of BLU-782 involves several steps, starting with the screening of a small-molecule library to identify potent ALK2 binding compounds. Iterative rounds of structure-guided drug design are then used to optimize these compounds for ALK2R206H binding, selectivity, and desirable pharmacokinetic properties . The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the available literature.
Analyse Chemischer Reaktionen
BLU-782 unterliegt verschiedenen chemischen Reaktionen, wobei der Schwerpunkt hauptsächlich auf der Wechselwirkung mit ALK2 liegt. Die Verbindung bindet bevorzugt mit hoher Affinität an die ALK2R206H-Variante und hemmt die Signalübertragung von ALK2R206H und anderen seltenen Fibrodysplasia Ossificans Progressiva-Varianten in vitro, ohne die Signalübertragung von eng verwandten Homologen ALK1, ALK3 und ALK6 zu beeinträchtigen . Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist die Hemmung des knochenmorphogenetischen Proteinwegs, der für die Verhinderung heterotopischer Ossifikation entscheidend ist .
Wirkmechanismus
BLU-782 exerts its effects by selectively inhibiting the ALK2R206H variant, a gain-of-function mutant of the activin receptor-like kinase 2 protein. This inhibition prevents the abnormal activation of the bone morphogenetic protein pathway, which is responsible for the formation of heterotopic bone in fibrodysplasia ossificans progressiva patients . By blocking this pathway, BLU-782 effectively reduces the progression of heterotopic ossification and preserves normal muscle-healing responses .
Vergleich Mit ähnlichen Verbindungen
BLU-782 ist einzigartig in seiner hohen Selektivität und Potenz für die ALK2R206H-Variante. Andere ähnliche Verbindungen umfassen Inhibitoren, die auf verschiedene Varianten der Aktivinrezeptor-ähnlichen Kinase-Familie abzielen, wie z. B. ALK1, ALK3 und ALK6. Die Spezifität von BLU-782 für ALK2R206H macht es besonders effektiv bei der Behandlung von Fibrodysplasia Ossificans Progressiva, ohne andere eng verwandte Homologen zu beeinflussen . Diese Selektivität reduziert das Potenzial für Off-Target-Effekte und erhöht sein therapeutisches Potenzial.
Eigenschaften
IUPAC Name |
[(3R)-oxolan-3-yl] 4-[6-[5-(4-ethoxy-1-propan-2-ylpiperidin-4-yl)pyridin-2-yl]pyrrolo[1,2-b]pyridazin-4-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N6O4/c1-4-40-31(9-12-34(13-10-31)23(2)3)25-5-6-27(32-20-25)24-19-29-28(7-11-33-37(29)21-24)35-14-16-36(17-15-35)30(38)41-26-8-18-39-22-26/h5-7,11,19-21,23,26H,4,8-10,12-18,22H2,1-3H3/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVYYNLRVIYURK-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(CC1)C(C)C)C2=CN=C(C=C2)C3=CN4C(=C3)C(=CC=N4)N5CCN(CC5)C(=O)OC6CCOC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1(CCN(CC1)C(C)C)C2=CN=C(C=C2)C3=CN4C(=C3)C(=CC=N4)N5CCN(CC5)C(=O)O[C@@H]6CCOC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2141955-96-4 | |
| Record name | BLU-782 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2141955964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FIDRISERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF4ZI0CJ7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




